molecular formula C12H25N B1265652 Azacyclotridecane CAS No. 295-03-4

Azacyclotridecane

Cat. No.: B1265652
CAS No.: 295-03-4
M. Wt: 183.33 g/mol
InChI Key: UFADJPZTTUWZMP-UHFFFAOYSA-N
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Description

Azacyclotridecane (systematic name: 1-azacyclotridecane) is a 13-membered macrocyclic secondary amine. Its structure consists of a saturated 13-membered ring with a single nitrogen atom, making it a versatile ligand in coordination chemistry . Key applications include:

  • Coordination chemistry: Forms stable complexes with transition metals like Zn(II) and Cu(II), enabling catalytic and magnetic resonance imaging (MRI) applications .
  • Synthetic utility: Serves as a precursor for alkaloid derivatives and pharmaceutical intermediates, such as motuporamine analogues .
  • Material science: Used in carbamate synthesis via CO₂ fixation, contributing to sustainable chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azacyclotridecane can be synthesized through the reduction of 12-aminododecanolactam using nickel catalysis. The process involves the following steps :

  • A three-necked round-bottomed flask is equipped with a magnetic stir bar and charged with nickel (II) chloride ethylene glycol dimethyl ether complex and 12-aminododecanolactam.
  • The reaction vessel is evacuated and backfilled with argon, followed by the addition of toluene.
  • The mixture is heated to 115°C and stirred for 10 minutes.
  • Phenylsilane is added dropwise, and the reaction is maintained at 115°C for 24 hours.
  • The reaction mixture is cooled, diluted with ethyl acetate, and treated with aqueous sodium hydroxide.
  • The product is purified by rotary evaporation and vacuum drying to yield this compound as a light green oil.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Azacyclotridecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nickel (II) chloride ethylene glycol dimethyl ether complex: Used as a catalyst in reduction reactions.

    Phenylsilane: Acts as a reducing agent.

    Formaldehyde and nitroalkanes: Used in substitution reactions to form macrocycles.

Major Products:

Scientific Research Applications

Azacyclotridecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of azacyclotridecane involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The nitrogen atom in the ring structure acts as a coordination site for metal ions, facilitating the formation of macrocyclic complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

1,4,7,10-Tetra-azacyclotridecane

  • Structure : A 13-membered macrocycle with four nitrogen atoms positioned at 1,4,7,10 sites.
  • Key differences: Enhanced metal-binding capacity due to multiple nitrogen donors, enabling stronger chelation with transition metals. Higher thermodynamic stability of Cu(II) complexes (log K = 29.1) compared to monocyclic azacyclotridecane derivatives .
  • Applications: Forms heterobimetallic complexes (e.g., Ni/Gd) for advanced material design . Used in CO₂ fixation to generate macrocyclic carbamates, relevant in carbon capture technologies .

Motuporamines (Natural Alkaloids)

  • Structure : this compound derivatives with additional functional groups (e.g., hydroxyl, alkyl chains) isolated from marine sponges .
  • Key differences :
    • Bioactive conformation: The anti-invasive and anti-angiogenic activities of motuporamines (e.g., motuporamine C) depend on the chair-boat conformation of the this compound ring .
    • Synthetic analogues (e.g., compound 49 ) exhibit optimized bioactivity through strategic functionalization .
  • Applications :
    • Anti-cancer drug candidates targeting cell invasion and angiogenesis .

1-Oxa-6-azacyclopentadecan-15-one

  • Structure : A 15-membered macrocycle containing one oxygen and one nitrogen atom .
  • Key differences :
    • Presence of oxygen alters electronic properties, reducing basicity compared to this compound.
    • Applications in specialty polymers and heterocyclic chemistry due to mixed heteroatom reactivity .

Functional Analogues

Piperidine and Piperazine Derivatives

  • Structure : Smaller 6-membered N-heterocycles.
  • Key differences :
    • Higher ring strain in smaller cycles limits conformational flexibility but enhances reactivity in C–H functionalization .
    • This compound’s larger ring size enables unique regioselectivity in methylation reactions (e.g., β-methylation using MeMgBr) .

Comparative Data Tables

Table 1. Structural and Thermodynamic Comparison

Compound Ring Size Nitrogen Atoms Key Metal Complex Stability Constant (log K) Applications
This compound 13 1 [Cu(L2)]²⁺ N/A MRI contrast agents, catalysis
1,4,7,10-Tetra-azacyclotridecane 13 4 [Cu(L2)]²⁺ 29.1 (Cu²⁺) Carbamate synthesis, heterobimetallic complexes
Motuporamine C 13 1 + functional groups N/A N/A Anti-cancer activity
1-Oxa-6-azacyclopentadecan-15-one 15 1 N, 1 O N/A N/A Specialty polymers

Biological Activity

Azacyclotridecane, a nitrogen-containing cyclic compound, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its effects on human cells, antimicrobial properties, and its role in synthetic chemistry.

Chemical Structure and Synthesis

This compound is characterized by a 13-membered ring containing a nitrogen atom. This compound can be synthesized through various methods, including Beckmann rearrangement, which transforms ketones into amides with the introduction of nitrogen into the ring structure . The synthesis of related compounds, such as azabicyclic models, has also been explored to understand the biological implications of these structures better.

1. Cytotoxicity Against Cancer Cells

Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against various human cancer cell lines. For instance, compounds derived from this compound have shown IC50 values lower than 15 μM in inhibiting the invasion of MDA-MB-231 breast cancer cells. This suggests a potent anti-invasive property that could be harnessed for therapeutic applications .

2. Antimicrobial Properties

This compound and its derivatives have also displayed promising antimicrobial activities. Research indicates that these compounds enhance antibiotic effects against resistant Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents . The ability to inhibit bacterial growth is particularly crucial in an era where antibiotic resistance is a growing concern.

3. Antiparasitic Activity

The compound has been tested against various parasites, showing effectiveness against species such as Angiostrongylus cantonensis and Fasciola hepatica. These findings highlight the potential of this compound derivatives in treating parasitic infections .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

StudyFindings
Motuporamine A Study Demonstrated in vitro cytotoxicity against human cancer cells and inhibition of cell invasion .
Antimicrobial Activity Enhanced effects against resistant bacterial strains were observed .
Antiparasitic Activity Effective against helminthic worms; showed motility inhibition in Dipylidium caninum and Fasciola hepatica .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may involve the modulation of cellular pathways related to apoptosis and cell proliferation. For instance, this compound derivatives may interact with specific receptors or enzymes that regulate these processes, leading to enhanced cytotoxicity in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Azacyclotridecane, and how can their efficiency be optimized?

  • Methodological Answer : Evaluate routes such as ring-closing metathesis or lactamization, focusing on catalyst selection (e.g., Grubbs catalysts), solvent polarity, and temperature gradients. Optimize yields via DOE (Design of Experiments) to identify critical parameters. Include kinetic studies to compare pathway efficiency .
  • Data Guidance : Tabulate reaction yields, byproduct profiles, and spectral validation (e.g., 1^1H NMR) in supplementary materials for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Prioritize 13C^{13}\text{C} NMR for backbone confirmation, HRMS for molecular weight validation, and IR for functional group analysis. For purity, use HPLC with a polar stationary phase and compare retention times against standards .
  • Data Guidance : Publish spectral artifacts (e.g., coupling constants, RfR_f values) in appendices to enable cross-lab verification .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water). Validate purity via melting point consistency and TLC homogeneity .

Q. How can researchers mitigate air/moisture sensitivity during this compound synthesis?

  • Methodological Answer : Use Schlenk-line techniques under inert atmospheres (N2_2/Ar). Pre-dry solvents over molecular sieves and monitor reaction progress via inline FTIR for real-time moisture detection .

Q. What are the key challenges in scaling up this compound synthesis without compromising yield?

  • Methodological Answer : Address exothermicity using jacketed reactors with controlled cooling. Optimize stirring rates to prevent aggregation and employ continuous-flow systems for improved heat/mass transfer .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in novel environments (e.g., ionic liquids)?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps. Validate predictions with kinetic assays under varied solvent conditions .
  • Data Guidance : Compare computed activation energies with experimental Arrhenius plots in supplementary tables .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer : Replicate studies using standardized calorimetry (DSC/TGA) and control humidity/temperature. Perform meta-analyses to identify methodological outliers (e.g., sample purity, heating rates) .

Q. How do stereochemical variations in this compound derivatives influence their physicochemical properties?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries and analyze using circular dichroism (CD) and X-ray crystallography. Correlate stereochemistry with solubility/logP via QSAR models .

Q. What experimental approaches elucidate this compound’s role in supramolecular host-guest systems?

  • Methodological Answer : Use 1^1H NMR titration (Job’s plot) to assess binding constants. Complement with MD simulations to visualize cavity interactions and guest orientation .

Q. How can cross-disciplinary studies expand this compound’s applications in materials science or pharmacology?

  • Methodological Answer : Collaborate with materials scientists to test self-assembly properties (SAXS/TEM) or with pharmacologists for cytotoxicity screening (MTT assays). Leverage combinatorial libraries to explore structure-activity relationships .

Properties

IUPAC Name

azacyclotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFADJPZTTUWZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCNCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183696
Record name Azacyclotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295-03-4
Record name Azacyclotridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=295-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacyclotridecane
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Record name Azacyclotridecane
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Record name Azacyclotridecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Azacyclotridecane
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Azacyclotridecane
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Azacyclotridecane
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Azacyclotridecane
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Azacyclotridecane
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Azacyclotridecane

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